molecular formula C7H10N2OS B1602948 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone CAS No. 94284-66-9

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Cat. No.: B1602948
CAS No.: 94284-66-9
M. Wt: 170.23 g/mol
InChI Key: UDDDILVYEDVGMD-UHFFFAOYSA-N
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Description

“1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is a chemical compound with the molecular formula C7H10N2OS . It is synthesized from N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE . Thiazoles, which are members of the azole heterocycles, are synthesized via reaction with heterocyclic amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H11N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h11H,1-3H3, (H,8,9) .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 171.24 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticancer Applications

  • Synthesis for Anti-Breast Cancer Agents : Utilized as a building block in synthesizing thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antiviral Activity

  • Synthesis of Derivatives with Antiviral Properties : Used in synthesizing novel heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).

Immunomodulatory Effects

  • Immunosuppression and Immunostimulation : Key precursor in creating compounds demonstrating potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, along with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).

Synthesis of Heterocyclic Compounds

  • Creation of Dihydroisoxazoles : A precursor in the condensation process leading to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, useful in the preparation of diverse compound libraries (Milinkevich et al., 2008).

Antimicrobial Applications

  • Synthesis of Imidazo[2,1-b]thiazole Derivatives : Played a role in synthesizing derivatives with notable antimicrobial, antimalarial, and antitubercular activities, showcasing its versatility in drug development (Vekariya et al., 2017).

  • Antimicrobial and Antioxidant Activity : Acted as a precursor for new thiazole, arylidiene, and coumarin derivatives, exhibiting antimicrobial and antioxidant properties, including potential as antibacterial agents (Abdel-Wahab et al., 2011).

Synthesis of Bi- and Polycyclic Compounds

  • Role in Synthesizing Bi- and Polycyclic Compounds : Integral in synthesizing bi- and polynuclear heterocyclic compounds, combining various heterocyclic structural fragments, indicative of potential in creating compounds with varied physiological effects (2022).

Anticholinesterase Activities

  • Investigation in Anticholinesterase Activities : Central in the synthesis of tetrazole derivatives evaluated for their anticholinesterase activities, highlighting its potential in neurodegenerative disease research (Mohsen et al., 2014).

Hantzsch Thiazole Synthesis

  • Facilitating Hantzsch Thiazole Synthesis : Used in synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a process that underscores its utility in producing complex heterocyclic structures (Kamila et al., 2012).

Fungicidal Activity

  • Synthesis of Derivatives with Fungicidal Activity : Used in the preparation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, with one compound showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).

Safety and Hazards

The safety information for “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that dusty air mixtures may ignite or explode .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in multiple biochemical pathways, potentially activating or inhibiting enzymes and receptors . For instance, it has been observed to interact with aromatic aldehydes, leading to multistep reactions that produce final compounds .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to the activation or inhibition of specific biochemical pathways . This can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the modulation of various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for predicting the compound’s effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDDILVYEDVGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628007
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94284-66-9
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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